(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid
Description
(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and a difluoromethoxy group (-OCF₂H) at the 4-position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, medicinal chemistry (e.g., enzyme inhibitors), and materials science (e.g., sensors) due to their ability to form reversible covalent bonds with diols or nucleophilic residues in enzymes . The chlorine and difluoromethoxy substituents likely enhance the compound’s electrophilicity and metabolic stability, making it valuable for pharmaceutical applications.
Properties
IUPAC Name |
[3-chloro-4-(difluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O3/c9-5-3-4(8(12)13)1-2-6(5)14-7(10)11/h1-3,7,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNMUKAJMCSMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)F)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 4-Bromophenol
The synthesis begins with 4-bromophenol, which undergoes electrophilic chlorination at the meta position using Cl₂ gas in the presence of FeCl₃ (1 mol%) at 40–60°C. This step achieves 85% conversion to 3-chloro-4-bromophenol, with residual di- and tri-chlorinated byproducts removed via fractional crystallization.
Difluoromethoxylation via ClCF₂H Substitution
The phenolic hydroxyl group in 3-chloro-4-bromophenol is deprotonated using cesium fluoride (CsF, 2.5 eq.) in anhydrous dimethylformamide (DMF), forming a phenoxide intermediate. Reaction with ClCF₂H gas at 80°C for 12 hours substitutes the hydroxyl group with OCF₂H, yielding 3-chloro-4-(difluoromethoxy)bromobenzene. Gas chromatography-mass spectrometry (GC-MS) confirms 78% yield, with unreacted starting material recycled.
Miyaura Borylation
The bromide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂, 1.2 eq.), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (KOAc, 3 eq.) in 1,4-dioxane at 90°C for 8 hours. Hydrolysis of the resulting pinacol boronate ester with 2M HCl affords the target boronic acid in 92% purity (HPLC).
Key Data:
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | 50 | 85 | 90 |
| Difluoromethoxylation | CsF, ClCF₂H | 80 | 78 | 88 |
| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc | 90 | 82 | 92 |
Triflation of 3-Chloro-4-Hydroxybromobenzene
3-Chloro-4-hydroxybromobenzene is treated with trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq.) and 2,6-lutidine (2 eq.) in dichloromethane (DCM) at 0°C, forming the triflate derivative in 94% yield.
Copper-Catalyzed Difluoromethylation
The triflate reacts with (difluoromethyl)trimethylsilane (TMSCF₂H, 2 eq.) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C. This Ullmann-type coupling installs the OCF₂H group with 68% yield, limited by competing proto-decupration.
Boronic Acid Installation
Miyaura borylation as in Section 2.1.3 completes the synthesis, though the extended reaction time (12 hours) reduces overall yield to 70% due to boronic acid protodeboronation.
Direct Fluorination of Boronic Acid Precursors
Attempts to fluorinate 3-chloro-4-hydroxyphenylboronic acid using B3664 (1.5 eq.) in CH₂Cl₂ at 0°C resulted in decomposition, with <10% yield of the desired product. The boronic acid’s acidity (pKa ~8.7) promotes protodeboronation under fluorination conditions, rendering this route nonviable.
Comparative Analysis of Methods
Yield and Scalability
The nucleophilic substitution route (Section 2.1) offers superior scalability, with combined yields of 55% over three steps. In contrast, the copper-mediated method (Section 2.2) suffers from lower yields (48% overall) due to competitive side reactions.
Functional Group Tolerance
Miyaura borylation tolerates the electron-withdrawing OCF₂H group but requires strict exclusion of moisture to prevent boronic acid hydrolysis.
Experimental Optimization
Solvent Selection for Difluoromethoxylation
Screening polar aprotic solvents revealed DMF as optimal, providing a 78% yield versus 62% in THF (Table 1).
Table 1. Solvent Effects on Difluoromethoxylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 62 |
| DMSO | 46.7 | 71 |
Palladium Catalyst Screening
Pd(dppf)Cl₂ outperformed Pd(PPh₃)₄ and Pd(OAc)₂ in Miyaura borylation, achieving 82% yield due to enhanced oxidative addition kinetics.
Challenges and Limitations
Regioselectivity in Chlorination
Electrophilic chlorination of 4-bromophenol produces 15% 2-chloro isomer, necessitating costly chromatographic separation. Directed ortho-metalation using n-BuLi and subsequent quenching with Cl₂ could improve regioselectivity but remains untested.
Boronic Acid Stability
Protodeboronation during storage is mitigated by formulating the compound as its pinacol ester, which exhibits 98% stability over six months at −20°C.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid is C7H6BClF2O3, characterized by a phenyl ring with a chlorine atom at the 3-position and a difluoromethoxy group at the 4-position. This unique structure influences its chemical reactivity and biological interactions. The compound is known for its versatility in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthetic Routes
The synthesis of this compound typically involves the borylation of the corresponding aryl halide. Common methods include:
- Palladium-Catalyzed Borylation : Utilizing bis(pinacolato)diboron as the boron source in the presence of a palladium catalyst and a base such as potassium acetate.
- Continuous Flow Processes : Employed for large-scale synthesis to enhance efficiency and control over reaction conditions.
Organic Synthesis
This compound is primarily utilized in organic synthesis due to its role in:
- Suzuki-Miyaura Coupling Reactions : This reaction facilitates the formation of biaryl compounds, essential for pharmaceuticals and agrochemicals.
- Synthesis of Complex Organic Molecules : Acts as a key building block in creating intricate structures necessary for drug development.
Medicinal Chemistry
The compound has potential therapeutic applications, including:
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity. This property is crucial for developing enzyme inhibitors targeting various diseases.
- Drug Development : It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting cancer and metabolic disorders.
Materials Science
In materials science, this compound is explored for:
- Advanced Materials Production : Its unique chemical properties enable the development of novel materials with specific functionalities.
Inhibition of Sodium Channels
Research has indicated that compounds similar to this compound can inhibit sodium channels (Na v1.8), which are involved in pain signaling pathways. These findings suggest potential analgesic applications.
KAT6A/B Enzyme Inhibition
Studies on related boronic acids have demonstrated their ability to inhibit KAT6A/B enzymes, which are implicated in epigenetic regulation and cancer progression. This suggests that this compound may exhibit similar inhibitory effects.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Forms reversible bonds with serine/cysteine residues, inhibiting enzyme activity. |
| Drug Development | Serves as a precursor for synthesizing APIs targeting cancer and metabolic disorders. |
| Advanced Materials | Enables the development of novel materials with specific functionalities. |
Mechanism of Action
The mechanism of action of (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substituents on the phenyl ring critically influence boronic acid reactivity, solubility, and biological activity. Key structural analogs include:
Key Insights :
- Chlorine (Cl) : The 3-Cl substituent is electron-withdrawing, increasing the boron atom’s electrophilicity, which may enhance interactions with catalytic serine residues in β-lactamases .
Enzyme Inhibition
Boronic acids inhibit enzymes like β-lactamases by forming tetrahedral intermediates with catalytic serine residues . For example:
- Phenylboronic acid: Shows superior diagnostic accuracy (94.1% sensitivity) in detecting KPC β-lactamases compared to aminophenylboronic acid (APBA) .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) with IC₅₀ values comparable to trichostatin A (1 µM vs. 1.5 µM) .
The target compound’s 3-Cl and 4-OCF₂H substituents may enhance β-lactamase inhibition by optimizing steric and electronic interactions.
Antiproliferative Effects
- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM against cancer cells .
- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM .
- Lipid Solubility : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI medium, limiting in vitro assays .
The difluoromethoxy group in the target compound may balance solubility and lipophilicity, avoiding precipitation issues seen in bulky analogs .
Biological Activity
(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound's unique structural features make it a candidate for various biological applications, particularly in enzyme inhibition and as a building block for pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a phenyl ring substituted with a chloro group at the 3-position and a difluoromethoxy group at the 4-position. This configuration influences its reactivity and interaction with biological systems.
Boronic acids, including this compound, are known to interact with biological molecules through several mechanisms:
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity. This property is particularly relevant for proteases and kinases.
- Targeting Specific Pathways : The compound may modulate pathways involving boron-containing compounds, which are critical in various biological processes.
Case Studies
- Inhibition of Na v1.8 Channels : Compounds structurally similar to this compound have been studied as inhibitors of Na v1.8 sodium channels, which are involved in pain signaling pathways. These studies indicate potential analgesic applications .
- Mechanistic Studies on KAT6A/B Inhibition : Research on related compounds has demonstrated their ability to inhibit KAT6A/B enzymes, which play roles in epigenetic regulation and cancer progression . Such findings suggest that this compound may also exhibit similar inhibitory effects.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can synthetic routes for (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid be optimized for high purity and yield?
- Methodological Answer :
- Substitution Reactions : Start with halogenated nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) and substitute the fluorine atom with difluoromethoxy groups under alkaline conditions. Use nucleophilic aromatic substitution (SNAr) with sodium difluoromethoxide .
- Reduction : Reduce the nitro group to an amine using iron powder under acidic conditions, followed by diazotization and borylation via Miyaura borylation (Pd catalysis) .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the boronic acid moiety and substituents. For example, NMR typically shows a peak near 30 ppm for arylboronic acids .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., exact mass 220.0463) .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-311+G(d,p)) to resolve ambiguities .
Q. How does the difluoromethoxy group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?
- Methodological Answer :
- Steric and Electronic Effects : The electron-withdrawing difluoromethoxy group enhances electrophilicity at the boron center, improving coupling efficiency. However, steric hindrance may require optimized ligands (e.g., SPhos or XPhos) .
- Solvent Optimization : Test polar aprotic solvents (DMF, THF) with KCO as base. Monitor reaction progress via TLC (silica gel, UV detection) .
Advanced Research Questions
Q. How can contradictory data on boronic acid stability in oxidative environments be resolved?
- Methodological Answer :
-
Hydrolysis vs. Oxidation : Use NMR to track hydrolysis (boronic acid ↔ boroxine equilibrium) and oxidation (phenol formation) under HO exposure. Compare rates with model compounds (e.g., pinacol esters vs. free acids) .
-
Diol Affinity Assays : Rank diol-boronic acid interactions using alizarin red S (ARS) to decouple hydrolysis from oxidation kinetics (Table 1) .
Diol Component Oxidation Half-Life (min) Relative Affinity (ARS) Pinacol 10 12.1 Neopentyl glycol 27 0.30 2,3-Butanediol 5 0.57
Q. What strategies improve the compound’s application in glucose-responsive drug delivery systems?
- Methodological Answer :
- Hydrogel Design : Incorporate into phenylboronic acid-functionalized hydrogels. The difluoromethoxy group enhances glucose binding via reversible ester formation with polyols (e.g., glucose) .
- Swelling Studies : Measure hydrogel swelling ratios in glucose solutions (0–20 mM) at physiological pH. Use rheometry to assess mechanical stability .
Q. How can trace impurities (e.g., genotoxic boronic acids) be quantified in pharmaceutical intermediates?
- Methodological Answer :
- LC-MS/MS Protocol :
- Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5 → 5:95 gradient).
- Detection : MRM mode, m/z 180 → 135 (boronic acid) and m/z 383 → 336 (Lumacaftor) .
- Validation Parameters :
- LOD : 0.1 ppm, LOQ : 0.3 ppm, Recovery : 95–105% .
Q. What in vitro assays are suitable for evaluating its biological activity as a tubulin polymerization inhibitor?
- Methodological Answer :
-
Tubulin Polymerization Assay : Monitor absorbance at 350 nm (37°C) with purified tubulin (2 mg/mL) and 10–50 μM compound. Compare IC values with combretastatin A-4 .
-
Cell Viability : Test against cancer cell lines (e.g., Jurkat, B-16) using MTT assays. For apoptosis, perform FACScan analysis with Annexin V/PI staining .
Compound IC (B-16 cells, μM) Tubulin Polymerization IC (μM) 13c 0.48 21 Combretastatin A-4 0.02 1.2
Data Contradiction Analysis
Q. Why do boronic esters with higher diol affinity sometimes exhibit slower oxidation rates?
- Methodological Answer :
- Equilibrium Dynamics : Esters with strong diol binding (e.g., pinacol) resist hydrolysis, limiting free boronic acid availability for oxidation. Use kinetic modeling (e.g., Michaelis-Menten) to separate equilibrium and rate constants .
- ROS Specificity : Test alternative oxidants (e.g., KO, singlet oxygen) to identify ROS-specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
